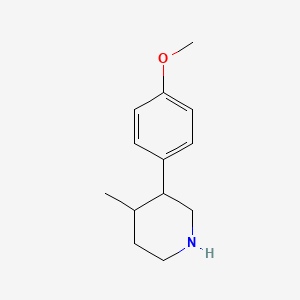

![molecular formula C7H3BrN4S B2384862 8-氯-噻吩并[3,2-e]-1,2,4-三唑并[4,3-c]嘧啶 CAS No. 1951440-74-6](/img/structure/B2384862.png)

8-氯-噻吩并[3,2-e]-1,2,4-三唑并[4,3-c]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and have been studied for their anticancer effects through the inhibition of various enzymes and pathways .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods . For instance, by refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines, the relevant pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidin-8-amines were obtained .

Molecular Structure Analysis

The molecular structure of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” can be analyzed using techniques like 1H NMR and 13C NMR. For instance, a related compound was analyzed and found to have the following NMR spectrum: 1H NMR spectrum, δ, ppm: 2.44 s (3H, CH3), 6.83 d (1H, J = 7.9 Hz, CH, thiophene), 7.16 d (1H, J = 7.9 Hz, CH, thiophene), 7.51–7.60 m (2H, CH, pyridine), 8.14 d (1H, J = 4.3 Hz, CH, pyridine), 8.98 s (1H, NH). 13C NMR spectrum, δ, ppm: 16.88, 108.07, 115.54, 120.50, 122.85, 124.34, 138.65, 144.19, 152.55, 154.35, 160.40, 170.70 .

Chemical Reactions Analysis

The chemical reactions involving “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” can be complex and depend on the specific conditions and reactants used. For instance, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings: imidazo[1,2-c]pyrimidine and pyrimido[1,2-c]pyrimidine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” can be determined using various techniques. For instance, a related compound was found to be a white solid with a yield of 80% and a melting point of 121–122°C .

科学研究应用

Anticancer Activity

8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine has shown promise as an anticancer agent. Researchers have designed and synthesized derivatives of this compound specifically to target VEGFR-2 (vascular endothelial growth factor receptor 2) – a protein involved in angiogenesis and tumor growth . Key findings include:

Heterocyclic Chemistry

The compound’s unique structure – incorporating both thieno and triazolo rings – makes it an interesting subject in heterocyclic chemistry. Researchers have explored its reactivity, synthetic pathways, and potential applications in organic synthesis .

PI3K Inhibition

Recent work synthesized 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors. These compounds were evaluated against various PI3K isomers (α, β, and γ) and showed promising results .

Drug Development and ADMET Studies

Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies have been conducted to evaluate the potential of thieno[2,3-d]pyrimidine derivatives for drug development. Compound 18’s favorable properties suggest it could be a valuable candidate for further investigation .

Electronic Properties

Density functional theory (DFT) studies have provided insights into the structural and electronic properties of compound 18. Understanding these properties aids in optimizing drug design .

Future Research Directions

This study highlights the potential of thieno[2,3-d]pyrimidine derivatives as a new class of anticancer agents. Further research could explore additional derivatives, optimize their properties, and investigate their efficacy in vivo.

作用机制

Target of Action

8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidines are known to inhibit various enzymes and pathways, particularly protein kinases (PKs) . PKs play a crucial role in controlling cell growth, differentiation, migration, and metabolism . They are often used as molecular therapeutic targets in clinical oncology due to their key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .

Mode of Action

The compound interacts with its targets, primarily PKs, resulting in the inhibition of these enzymes . This inhibition disrupts the normal functioning of the PKs, thereby affecting the cellular processes they control

Biochemical Pathways

The inhibition of PKs by 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine affects several biochemical pathways. PKs are involved in numerous cellular signaling processes, and their inhibition can disrupt these processes . This disruption can lead to a variety of downstream effects, including the potential to halt the progression of diseases such as cancer .

Result of Action

The primary result of the action of 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine is the inhibition of PKs . This inhibition disrupts the normal functioning of these enzymes and the cellular processes they control . In the context of diseases like cancer, this disruption can potentially halt disease progression .

未来方向

The future directions in the research of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” and related compounds could involve further exploration of their anticancer effects, development of more efficient synthesis methods, and investigation of their other potential therapeutic applications .

属性

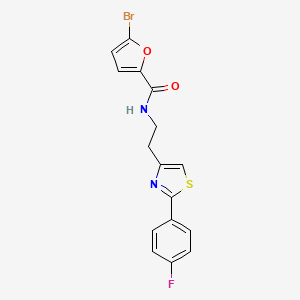

IUPAC Name |

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN4S/c8-5-1-4-6-11-10-3-12(6)2-9-7(4)13-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYILOHRZXJFNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C3=NN=CN3C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 146050496 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2384780.png)

![N-(3-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384781.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)

![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)

![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)

![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)